molecular formula C9H19ClN2O5 B13800505 N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride

N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride

Cat. No.: B13800505
M. Wt: 270.71 g/mol
InChI Key: KABLRHPWWFXBQY-XIOTWTAQSA-N
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Description

N-[(2S,3R,4R,5S,6R)-2-(Aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride is a glycoside derivative featuring a β-D-glucopyranose core modified with an aminomethyl group at the C2 position and an acetamide moiety at the C3 position. The hydrochloride salt enhances its aqueous solubility, making it suitable for biological applications. This compound is structurally related to N-acetylglucosamine (GlcNAc) derivatives, which are pivotal in immune signaling pathways such as NOD2 and TLR4 activation . Its synthesis involves sequential protection/deprotection strategies, as seen in azide-to-amine reduction protocols (e.g., conversion of azidomethyl to aminomethyl groups) .

Properties

Molecular Formula

C9H19ClN2O5

Molecular Weight

270.71 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C9H18N2O5.ClH/c1-4(13)11-7-5(2-10)16-6(3-12)8(14)9(7)15;/h5-9,12,14-15H,2-3,10H2,1H3,(H,11,13);1H/t5-,6+,7-,8+,9+;/m0./s1

InChI Key

KABLRHPWWFXBQY-XIOTWTAQSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@@H](O[C@@H]([C@H]([C@@H]1O)O)CO)CN.Cl

Canonical SMILES

CC(=O)NC1C(OC(C(C1O)O)CO)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the protection of hydroxyl groups, selective functionalization, and subsequent deprotection. Common reagents used in these steps include protecting agents like acetyl chloride, and deprotecting agents such as hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary amines.

Scientific Research Applications

N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected GlcNAc Derivatives

Compound Name / ID Substituent at C2 Pharmacological Activity Molecular Weight (g/mol) Source
Target Compound (Hydrochloride form) Aminomethyl Potential immunomodulator ~352.3 (free base)*
N-((2S,3R,4R,5S,6R)-6-(Aminomethyl)-2,4,5-trihydroxytetrahydro-2H-pyran-3-yl)acetamide (21) Aminomethyl NOD2 ligand candidate 294.3
N-((2S,3R,4R,5R,6R)-2-((3’-(Trifluoromethyl)-biphenyl-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)... (40) 3’-Trifluoromethyl-biphenyloxy FmlH lectin antagonist 541.5
AVR-25 (Chitohexaose analog) Cyclohexyloxy TLR4 dimerization inhibitor ~800 (estimated)
N-[(2S,3R,4R,5S,6R)-2-(4-Chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide (AC1NRK90) 4-Chlorophenoxy Not specified 414.8
N-[(2S,3R,4R,5S,6R)-2-(Ethylsulfanyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide Ethylsulfanyl Not specified 349.4

*Calculated based on molecular formula C₁₀H₁₉ClN₂O₆.

Key Observations:

Aminomethyl vs. Aryloxy Groups: The target compound’s aminomethyl group is distinct from aryloxy substituents (e.g., biphenyloxy in compound 40 or 4-chlorophenoxy in AC1NRK90 ). The aminomethyl group may enhance hydrogen-bonding interactions with receptors like NOD2, whereas aryloxy groups improve lipophilicity for membrane penetration .

Hydrochloride Salt : The hydrochloride form increases solubility compared to neutral analogs (e.g., compound 21 in ), which lack ionizable groups .

Pharmacological Activity

  • NOD2 Ligands: The aminomethyl analog (compound 21) activates NOD2, critical for bacterial peptidoglycan recognition, whereas the target compound’s hydrochloride form may modulate binding affinity .
  • Lectin Antagonists : Biphenyloxy analogs (e.g., compound 40) block FmlH lectin in uropathogenic E. coli, demonstrating substituent-dependent efficacy .
  • TLR4 Inhibitors: AVR-25’s cyclohexyloxy group disrupts TLR4 dimerization, a mechanism absent in aminomethyl derivatives .

Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility (>50 mg/mL estimated) versus neutral analogs like AC1NRK90 (solubility <10 mg/mL) .
  • Stability : Sulfur-containing analogs (e.g., ethylsulfanyl derivative in ) may exhibit oxidative instability compared to ether-linked substituents .

Biological Activity

N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by multiple hydroxyl groups and an acetamide functional group. Its molecular formula is C18H40N4O16SC_{18}H_{40}N_{4}O_{16}S, and it possesses a molecular weight of approximately 600.59 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

  • NLRP3 Inflammasome Modulation :
    Recent studies have indicated that compounds similar to N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can modulate the NLRP3 inflammasome pathway. Inhibition of this pathway has been associated with decreased neuroinflammation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Neuroprotective Effects :
    The compound has shown promise in protecting neurons from oxidative stress and apoptosis. For instance, it was found to enhance mitophagy in human mesenchymal stem cells under glucose deprivation conditions, thereby reducing neuronal pyroptosis and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Inflammasome Inhibition Decreased IL-1β and TNF-α levels in neuroinflammation models
Neuroprotection Enhanced neuronal survival under oxidative stress
Cellular Mechanism Modulation of FOXO3a gene expression

Case Studies

  • Alzheimer's Disease Model :
    In a study involving APP/PS1 transgenic mice, administration of the compound led to a significant reduction in amyloid-beta plaque accumulation and improved cognitive functions. This effect was linked to the downregulation of the NLRP3 inflammasome, suggesting a potential therapeutic role for this compound in Alzheimer's disease management .
  • Parkinson's Disease Model :
    Research demonstrated that treatment with the compound reduced dopaminergic neuron loss in a rat model of Parkinson's disease. The mechanism was attributed to the inhibition of NLRP3 inflammasome activation and subsequent neuroinflammatory responses .

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